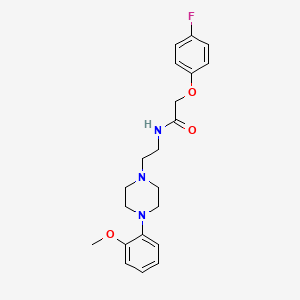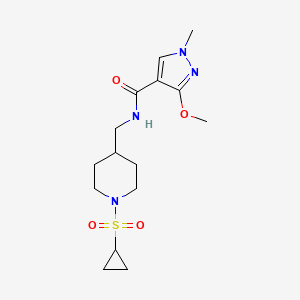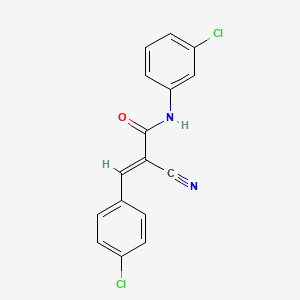
(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide, commonly known as CCN, is a chemical compound with a molecular formula of C17H10Cl2N2O. It is a yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform. CCN has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
CCN works by inhibiting the activity of enzymes such as topoisomerase and tyrosine kinase, which are involved in DNA replication and cell growth. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that CCN can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective structures formed by bacteria that can make them resistant to antibiotics. Additionally, CCN has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCN in lab experiments is its relatively low cost and easy synthesis. However, CCN is not without its limitations, as it can be toxic to certain cell types and may require the use of specialized equipment and safety precautions.
Orientations Futures
There are several potential future directions for research on CCN. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies could be conducted to evaluate CCN's potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, the development of new and more efficient synthesis methods for CCN could allow for greater exploration of its potential applications in scientific research.
Méthodes De Synthèse
CCN can be synthesized through a variety of methods, including the Knoevenagel condensation reaction between 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile in the presence of a catalyst such as piperidine. The resulting product can be purified through recrystallization in a solvent such as ethanol.
Applications De Recherche Scientifique
CCN has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been evaluated for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. CCN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-6-4-11(5-7-13)8-12(10-19)16(21)20-15-3-1-2-14(18)9-15/h1-9H,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKGOJCWUPARG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2945182.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide](/img/structure/B2945190.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2945191.png)
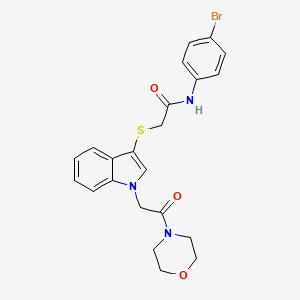
![1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2945194.png)
![4-chloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2945196.png)

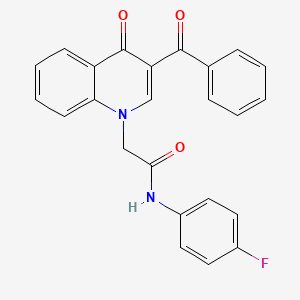
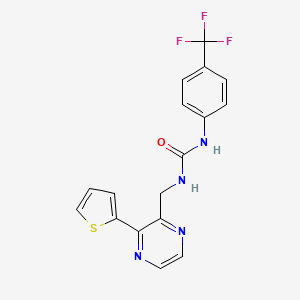
![1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2945202.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)
